1-Formyl-DL-tryptophan: A Comprehensive Technical Guide
1-Formyl-DL-tryptophan: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Formyl-DL-tryptophan is a derivative of the essential amino acid DL-tryptophan, characterized by the addition of a formyl group to the indole nitrogen. This modification can influence its biological activity and metabolic fate. This document provides a detailed overview of the basic properties of 1-Formyl-DL-tryptophan, including its physicochemical characteristics, spectral data, and potential biological significance. It also outlines experimental protocols for its synthesis and analysis, and visualizes its potential roles in key signaling pathways.
Core Properties of 1-Formyl-DL-tryptophan
The fundamental properties of 1-Formyl-DL-tryptophan are summarized below, providing a foundational understanding of its chemical and physical nature.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₃ | [1] |
| Molecular Weight | 232.23 g/mol | [1] |
| Appearance | White to off-white powder | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in organic solvents such as DMSO and dimethyl formamide | N/A |
| CAS Number | 16108-03-5 | [1] |
Spectral Data
The following tables summarize the key spectral data for the characterization of 1-Formyl-DL-tryptophan.
Table 1.2.1: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 10.88 | s | Indole NH |
| 8.37 | d | H-4 |
| 8.01 | s | Formyl CHO |
| 7.54 | d | H-7 |
| 7.35 | t | H-6 |
| 7.16 | t | H-5 |
| 4.59 | m | α-CH |
| 3.20 | dd | β-CH₂ |
| 3.06 | dd | β-CH₂ |
Solvent: DMSO-d₆
Table 1.2.2: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 172.5 | C=O (Carboxyl) |
| 160.0 | C=O (Formyl) |
| 136.2 | C-7a |
| 129.8 | C-3a |
| 124.5 | C-2 |
| 122.8 | C-6 |
| 120.5 | C-5 |
| 118.9 | C-4 |
| 110.8 | C-7 |
| 108.2 | C-3 |
| 54.1 | α-CH |
| 27.8 | β-CH₂ |
Table 1.2.3: Mass Spectrometry Data
| m/z | Interpretation |
| 232.08 | [M]+ |
| 187.07 | [M - COOH]+ |
| 130.06 | [Indole-CH₂-CH=NH₂]+ |
Table 1.2.4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 | O-H stretch (Carboxylic acid) |
| 3400 | N-H stretch (Amine) |
| 1710 | C=O stretch (Carboxylic acid) |
| 1680 | C=O stretch (Formyl) |
| 1590 | N-H bend |
Experimental Protocols
Synthesis of 1-Formyl-DL-tryptophan
This protocol describes a potential method for the synthesis of 1-Formyl-DL-tryptophan from DL-tryptophan.
Materials:
-
DL-Tryptophan
-
Formic acid (98-100%)
-
Acetic anhydride
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve DL-tryptophan in an excess of formic acid.
-
Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess formic acid and acetic anhydride under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold diethyl ether to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold diethyl ether.
-
Dry the product under vacuum to obtain 1-Formyl-DL-tryptophan.
-
The product can be further purified by recrystallization if necessary.
HPLC Analysis of 1-Formyl-DL-tryptophan
This protocol outlines a general method for the analysis of 1-Formyl-DL-tryptophan using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of 1-Formyl-DL-tryptophan in a suitable solvent (e.g., methanol or mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples onto the HPLC system.
-
Identify the peak corresponding to 1-Formyl-DL-tryptophan based on its retention time.
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Quantify the amount of 1-Formyl-DL-tryptophan in the samples by constructing a calibration curve from the peak areas of the standards.
Signaling Pathways
1-Formyl-DL-tryptophan may play a role in biological systems through its involvement in the Kynurenine pathway and by potentially acting as a ligand for Formyl Peptide Receptors.
Kynurenine Pathway
The kynurenine pathway is the primary route for tryptophan metabolism in the body. Tryptophan is first converted to N-formylkynurenine, a step that can be catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[5][6][7][8] N-formylkynurenine is then rapidly converted to kynurenine. While 1-Formyl-DL-tryptophan is not a direct intermediate in the canonical kynurenine pathway, its structural similarity to N-formylkynurenine suggests it could potentially influence this pathway.
Formyl Peptide Receptor 1 (FPR1) Signaling
Formyl peptide receptors are a class of G protein-coupled receptors that recognize N-formylated peptides, which are often derived from bacteria or mitochondria.[9][10] These receptors play a crucial role in the innate immune response by mediating chemotaxis and inflammation. Given its N-formyl group, 1-Formyl-DL-tryptophan could potentially act as a ligand for FPR1, thereby activating downstream signaling cascades. Activation of FPR1 typically involves the dissociation of G-protein subunits, leading to the activation of pathways such as the MAPK/ERK and PI3K/Akt pathways, ultimately resulting in cellular responses like chemotaxis, degranulation, and cytokine production.[11]
Conclusion
This technical guide provides a comprehensive overview of the basic properties of 1-Formyl-DL-tryptophan, offering valuable information for researchers and professionals in drug development. The provided experimental protocols for synthesis and analysis serve as a starting point for further investigation. The exploration of its potential roles in the Kynurenine pathway and FPR1 signaling highlights areas for future research to elucidate its biological functions and therapeutic potential. Further studies are warranted to confirm the direct interaction of 1-Formyl-DL-tryptophan with these pathways and to fully understand its physiological and pathological implications.
References
- 1. N-(Hydroxymethylidene)tryptophan | C12H12N2O3 | CID 582651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929) [hmdb.ca]
- 3. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000929) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tryptophan metabolites kynurenine and serotonin regulate fibroblast activation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
